1-Nonen-3-ol - 21964-44-3

1-Nonen-3-ol

Catalog Number: EVT-303792
CAS Number: 21964-44-3
Molecular Formula: C9H18O
Molecular Weight: 142.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-Nonen-3-ol is a volatile organic compound classified as a fatty alcohol. It is often found in nature as a component of various plant essential oils and is recognized for its distinct mushroom and earthy aroma [, , ]. In scientific research, 1-Nonen-3-ol serves as a valuable chemical building block for synthesis and is studied for its potential applications in various fields.

Hexanal

  • Compound Description: Hexanal is a straight-chain aldehyde with six carbon atoms. It is known to contribute to the characteristic "green" odor of plants and is often found in fruits and vegetables. In the context of the provided research, hexanal is identified as a volatile compound found in silver carp meat [] and Cynanchum stauntonii []. It is described as having an offensive smell, contributing to the undesirable odor profile of freshwater fish.

Heptanal

  • Compound Description: Heptanal is a seven-carbon aldehyde often associated with a fatty, pungent, and citrusy odor. It is found naturally in various fruits and is also used in the flavor and fragrance industries. Like hexanal, heptanal is identified as a volatile constituent contributing to the offensive smell of silver carp meat [].

Octanal

  • Compound Description: Octanal is an eight-carbon straight-chain aldehyde. It has a citrus-like odor and is found in citrus fruits and other plants. Octanal is identified as a volatile constituent in silver carp meat, contributing to its undesirable odor [].

Nonanal

  • Compound Description: Nonanal is a nine-carbon straight-chain aldehyde with a strong, fatty-citrus odor. It is found in various citrus fruits and is also used as a flavoring agent. Nonanal is another aldehyde identified as contributing to the offensive smell of silver carp meat [].

Decanal

  • Compound Description: Decanal is a ten-carbon straight-chain aldehyde with a citrusy, waxy odor. It is naturally found in citrus fruits and is used in flavorings and fragrances. Decanal is another volatile aldehyde identified as contributing to the offensive smell of silver carp meat [].

Linalool

  • Compound Description: Linalool is a monoterpenoid alcohol with a floral, sweet scent. It is a common component of many essential oils and is widely used in perfumes and flavorings. Linalool was identified for the first time in Rhododendron calophytum Franch [].

α-Terpineol

  • Compound Description: α-Terpineol is a monoterpenoid alcohol with a pleasant, lilac-like aroma. It is found in various plant essential oils and is widely used in perfumery and flavoring. It was also identified as a component of Rhododendron calophytum Franch [].
Source and Classification

1-Nonen-3-ol, with the chemical formula C9H18OC_9H_{18}O, belongs to a class of compounds known as nonenols, which are aliphatic alcohols containing a nonene structure. Its classification falls under primary alcohols due to the hydroxyl group (-OH) being attached to a terminal carbon atom. The compound is also recognized for its potential use in enhancing flavors and fragrances, as well as in insect repellent formulations .

Synthesis Analysis

Methods of Synthesis

1-Nonen-3-ol can be synthesized through several methods:

  1. Hydration of Alkenes: A common method involves the hydration of nonene, where water is added across the double bond of the alkene to form the alcohol.
  2. Grignard Reaction: This method utilizes Grignard reagents to react with carbonyl compounds, leading to the formation of alcohols.
  3. Reduction Reactions: The reduction of corresponding ketones or aldehydes can also yield 1-nonen-3-ol.

Technical Details

The synthesis processes often require specific conditions such as controlled temperatures and catalysts. For instance, during the hydration process, acid catalysts may be employed to facilitate the reaction and improve yield .

Molecular Structure Analysis

Structure and Data

The molecular structure of 1-nonen-3-ol features a nine-carbon chain with a hydroxyl group at the third position from one end and a double bond between the first and second carbons. The structural formula can be represented as follows:

CH2=CH CH2 5CH2OH\text{CH}_2=CH-\text{ CH}_2\text{ }_5-\text{CH}_2-\text{OH}

This configuration contributes to its physical properties and reactivity, influencing its behavior in chemical reactions and interactions with other substances .

Chemical Reactions Analysis

Reactions and Technical Details

1-Nonen-3-ol participates in various chemical reactions typical of alcohols, including:

  1. Esterification: Reacting with acids to form esters.
  2. Oxidation: Oxidizing agents can convert 1-nonen-3-ol into ketones or aldehydes.
  3. Dehydration: Under acidic conditions, it can undergo dehydration to form alkenes.

These reactions are significant for modifying the compound's properties for specific applications, particularly in flavor enhancement or fragrance formulation .

Mechanism of Action

Process and Data

The mechanism of action for 1-nonen-3-ol varies depending on its application:

  1. Flavor Enhancement: In culinary uses, it acts on taste receptors, contributing to complex flavor profiles by interacting with other volatile compounds.
  2. Insect Repellent: The compound's efficacy as an insect repellent is attributed to its ability to disrupt normal olfactory signaling pathways in insects, thereby deterring them from approaching treated surfaces or areas .
Physical and Chemical Properties Analysis

Physical Properties

1-Nonen-3-ol exhibits several notable physical properties:

  • Molecular Weight: Approximately 142.24 g/mol
  • Boiling Point: Around 185 °C
  • Density: Approximately 0.83 g/cm³

These properties influence its volatility and solubility characteristics, making it suitable for applications requiring specific physical behaviors.

Chemical Properties

The chemical properties include:

  • Reactivity with oxidizing agents
  • Ability to form esters through reaction with carboxylic acids
  • Stability under standard storage conditions but may degrade under extreme temperatures or in the presence of strong acids or bases .
Applications

Scientific Uses

1-Nonen-3-ol finds applications across various scientific fields:

  1. Flavoring Agent: Used in food products to enhance taste profiles.
  2. Fragrance Component: Incorporated into perfumes and scented products due to its pleasant aroma.
  3. Insect Repellent: Utilized in formulations aimed at repelling pests such as house flies, demonstrating efficacy when incorporated into candles or polymer bodies .
  4. Research Applications: Employed in studies related to volatile organic compounds (VOCs) due to its distinct olfactory properties.
Biosynthesis Pathways and Microbial Production

Fungal Biosynthesis via Linoleic Acid Metabolism

1-Nonen-3-ol is primarily biosynthesized by fungi through the oxidative cleavage of linoleic acid (C18:2), an omega-6 fatty acid ubiquitously present in plant membranes. This pathway initiates when fungal dioxygenases convert linoleic acid into 10-hydroperoxyoctadecadienoic acid (10-HPOD). Subsequent cleavage by hydroperoxide lyase (HPL) generates 1-nonen-3-ol and 9-oxononanoic acid as byproducts [1] [3]. The reaction exhibits strict substrate specificity: Linoleic acid serves as the obligatory precursor, whereas oleic acid (C18:1) fails to induce comparable volatile production [9]. Environmental factors critically regulate this pathway—optimal activity occurs at pH 7.2 and 35°C in Agaricus bisporus, though temperatures exceeding 40°C denature key enzymes [1] [3].

Botrytis cinerea and bark beetle symbionts (Ophiostoma spp.) intensify 1-nonen-3-ol synthesis when cultured on linoleic acid-amended media. This substrate-dependent emission suggests ecological adaptations where host plant fatty acid profiles serve as biochemical cues for fungal colonization and semiochemical production [9].

Table 1: Enzymatic Components of 1-Nonen-3-ol Biosynthesis in Fungi

EnzymeFunctionOrganismOptimal Conditions
Fatty acid dioxygenaseConverts linoleic acid to 10-HPODAgaricus bisporuspH 7.2, 35°C
Hydroperoxide lyaseCleaves 10-HPOD to 1-nonen-3-ol + 9-oxononanoic acidAspergillus nigerpH 6.0–7.0, 30°C
Linoleate diol synthaseAlternative pathway (no 1-nonen-3-ol formed)Botrytis cinereapH 6.5, 25°C

Role of Lipoxygenases and Hydroperoxide Lyases in C9 Compound Formation

Lipoxygenases (LOX) and hydroperoxide lyases (HPL) constitute the core enzymatic machinery for 1-nonen-3-ol generation. LOX catalyzes the stereospecific insertion of molecular oxygen at C10 of linoleic acid, forming 10(S)-HPOD with >95% enantiomeric excess [1] [3]. Fungal HPLs—structurally distinct from plant orthologs—then cleave the O-O bond of 10-HPOD, triggering homolytic dissociation into C9 fragments. This mechanism contrasts with plant HPLs that primarily cleave C13-hydroperoxides to form C6 aldehydes [3] [6].

Notably, Aspergillus niger HPL shares catalytic domains with yeast sterol C-22 desaturases (CYP61 family), indicating evolutionary recruitment of cytochrome P450 enzymes for volatile synthesis. This enzyme exhibits dual functionality: It cleaves 10-HPOD to 1-nonen-3-ol while also participating in ergosterol biosynthesis [3] [7]. Stereochemical analyses confirm fungi predominantly produce the (R)-enantiomer of 1-nonen-3-ol, which possesses lower olfactory thresholds and enhanced bioactivity compared to its (S)-counterpart [3] [5].

Glycosidic Precursors in Plant and Fungal Systems

Glycosidically bound precursors of 1-nonen-3-ol occur in both plants and fungi, acting as latent pools for aroma release. β-Glucosidase treatment of Vitis vinifera musts contaminated by Crustomyces subabruptus liberates free 1-nonen-3-ol and related C8 compounds (1-octen-3-one, 3-octanol), confirming the presence of glycosidic conjugates [5] [10]. These precursors are nonvolatile and sensorially inert, typically comprising β-D-glucosides or diglycosides where 1-nonen-3-ol is bound to glucose via an O-glycosidic linkage.

Fungal contamination dynamically alters precursor levels:

  • Botrytis cinerea reduces 1-nonen-3-one glycosides by 18–35% in Pinot noir musts but increases 1-nonen-3-ol precursors by 22% [5].
  • Crustomyces subabruptus elevates 1-nonen-3-one glycosides by 230% relative to uncontaminated controls [5] [10].
  • Powdery mildew (Erysiphe necator) shows negligible effects on glycoside profiles in Chardonnay [5].

These glycosides likely originate from both plant defense responses and fungal metabolic activities. During winemaking, enzymatic or acid-catalyzed hydrolysis releases aglycones, explaining delayed "mushroom off-flavor" emergence post-fermentation [5] [10].

Table 2: Impact of Fungal Contaminants on Glycosylated Precursors in Grape Musts

Fungal SpeciesEffect on 1-Nonen-3-ol GlycosidesEffect on 1-Nonen-3-one GlycosidesHost Variety
Crustomyces subabruptus+31% to +230%+230%Pinot noir
Botrytis cinerea+22%-18% to -35%Meunier/Pinot noir
Powdery mildewNo significant changeNo significant changeChardonnay

Comparative Analysis of Biosynthetic Routes in Botrytis cinerea and Crustomyces subabruptus

Botrytis cinerea and Crustomyces subabruptus employ divergent strategies for 1-nonen-3-ol production and precursor manipulation:

  • Enzymatic Machinery: B. cinerea possesses multifunctional fatty acid dioxygenases (e.g., AbLOX homologs) that directly convert linoleic acid to 10-HPOD. However, its HPL activity is constitutively low, favoring alternative detoxification mechanisms like ABC transporters and sterol glycosylation over volatile synthesis [2] [8]. In contrast, C. subabruptus lacks robust dioxygenase activity but expresses high HPL efficiency, enabling rapid cleavage of plant-derived hydroperoxides [10].

  • Glycoside Modulation: B. cinerea secretes β-glucosidases that hydrolyze host glycosides, reducing 1-nonen-3-one precursors while accumulating 1-nonen-3-ol conjugates. This aligns with its necrotrophic lifestyle where suppression of antifungal volatiles (e.g., ketones) enhances virulence [2] [5]. C. subabruptus lacks such enzymatic detoxification and instead stimulates plant glycoside synthesis, amplifying precursor pools [10].

  • Host Specificity: B. cinerea infection decreases linoleic acid availability in grapes by 40%, limiting substrate for 1-nonen-3-ol synthesis. C. subabruptus thrives in lipid-rich environments, utilizing host fatty acids for volatile production without significant depletion [5] [9].

Table 3: Functional Divergence in 1-Nonen-3-ol Biosynthesis Pathways

FeatureBotrytis cinereaCrustomyces subabruptus
Primary linoleic acid metabolismDioxygenase-dominant (10-HPOD synthesis)HPL-dominant (hydroperoxide cleavage)
Glycoside interactionβ-Glucosidase-mediated hydrolysisInduction of host glycoside synthesis
Substrate utilizationDepletes host linoleic acidUtilizes host lipids without depletion
Virulence correlationHigh (causes gray rot)Low (saprophytic colonizer)

Properties

CAS Number

21964-44-3

Product Name

1-Nonen-3-ol

IUPAC Name

non-1-en-3-ol

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

InChI

InChI=1S/C9H18O/c1-3-5-6-7-8-9(10)4-2/h4,9-10H,2-3,5-8H2,1H3

InChI Key

DWUPJMHAPOQKGJ-UHFFFAOYSA-N

SMILES

CCCCCCC(C=C)O

Canonical SMILES

CCCCCCC(C=C)O

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